GHV is derived from gamma-valerolactone, which can be metabolized into gamma-hydroxyvalerate through enzymatic processes in the body. This compound falls under the category of sedatives, which are substances that induce relaxation and reduce anxiety. Its classification also includes being a psychoactive compound due to its effects on the central nervous system .
The synthesis of GHV typically involves the conversion of gamma-valerolactone through metabolic pathways. The primary method includes enzymatic hydrolysis, where gamma-valerolactone is acted upon by specific enzymes such as lactonases to yield GHV. This process can occur naturally in biological systems or can be facilitated in laboratory settings using isolated enzymes or synthetic methods .
In laboratory settings, GHV can be synthesized through the following steps:
The molecular structure of GHV features a hydroxyl group (-OH) attached to a five-carbon chain, making it a derivative of butyric acid. The sodium salt form indicates that the hydrogen atom of the carboxylic acid group has been replaced by a sodium ion.
GHV can participate in various chemical reactions typical for carboxylic acids and their derivatives:
The reactivity of GHV is influenced by its functional groups, allowing it to interact with nucleophiles and electrophiles in organic synthesis. Its behavior in biochemical pathways also highlights its role as an intermediate in metabolic processes involving fatty acids.
GHV exerts its effects primarily through interaction with neurotransmitter systems in the brain, particularly:
Studies indicate that GHV enhances GABAergic transmission, resulting in decreased neuronal activity, which contributes to its sedative properties .
Relevant analyses have shown that GHV retains its pharmacological activity under various conditions, making it suitable for therapeutic applications .
GHV has several scientific uses, particularly in pharmacology:
Gamma-hydroxyvalerate (GHV), particularly as its sodium salt, emerged in pharmacological literature as a structural analog of gamma-hydroxybutyrate (GHB) during efforts to explore the structure-activity relationships of endogenous hydroxycarboxylic acids. Initial scientific interest arose in the late 20th and early 21st centuries, driven by investigations into GHB receptor binding specificity and metabolic pathways. Early in vitro studies characterized GHV's potential interaction with gamma-aminobutyric acid type B (GABAB) receptors and putative GHB receptors, albeit with lower affinity compared to GHB [5] [7]. Unlike GHB, which is a natural metabolite of gamma-aminobutyric acid (GABA), GHV (γ-valerolactone derivative) is primarily exogenous. The first detailed pharmacological characterizations appeared alongside research into related lactones like gamma-valerolactone (GVL), identified as GHV's prodrug. These studies established that GVL undergoes rapid enzymatic hydrolysis in vivo via serum lactonases to yield the pharmacologically active GHV [5]. Research focused initially on comparative neuropharmacology, utilizing in vivo rodent models to quantify GHV's potency relative to GHB in inducing sensorimotor depression, hypnosis, and respiratory effects, revealing significantly lower potency [5].
Table 1: Key Early Pharmacological Studies of GHV (Sodium Salt)
| Study Focus | Key Findings | Reference Context |
|---|---|---|
| Receptor Binding Profiles | Lower affinity for GABAB and GHB receptors compared to GHB; partial agonist activity suggested | [7] |
| Metabolic Conversion | Rapid hydrolysis of GVL to GHV by serum esterases/lactonases; slower blood-brain barrier penetration | [5] |
| Relative Potency (ED₅₀) | Approximately 4-5 times less potent than GHB in suppressing sensorimotor responses in mice | [5] |
| In Silico ADMET Prediction | Distinct toxicokinetic profile predicted compared to GHB and GVL | [5] |
The development of GHV (sodium salt) is intrinsically linked to the scientific and clinical trajectory of its structural analog, GHB (sodium oxybate). GHB's history is marked by distinct phases: initial exploration as an anesthetic in the 1960s, subsequent abandonment due to adverse effects (seizures, coma), emergence as a growth hormone stimulant (1980s), illicit use as a recreational drug ("date-rape drug"), and eventual FDA approval (2002) for narcolepsy/cataplexy as sodium oxybate (Xyrem®) [1] [3] [7]. This complex history profoundly influenced the cautious exploration of analogs like GHV. Chemically, GHV differs from GHB by the substitution of an ethyl group (C₂H₅) for a methyl group (CH₃) at the beta-carbon position, resulting in a five-carbon chain (C5H9O3⁻Na⁺) compared to GHB's four-carbon chain (C4H7O3⁻Na⁺). This minor structural modification significantly altered key properties:
Table 2: Structural and Functional Comparison of GHV (Sodium Salt) and GHB (Sodium Oxybate)
| Property | GHV (Sodium Salt) | GHB (Sodium Oxybate) |
|---|---|---|
| Chemical Name | Sodium 4-hydroxyvalerate / Sodium 5-hydroxyvalerate? | Sodium 4-hydroxybutyrate |
| Molecular Formula | C₅H₉O₃⁻ Na⁺ (active anion) | C₄H₇O₃⁻ Na⁺ |
| Core Structure | HO-CH₂-CH₂-CH₂-CH₂-COO⁻ Na⁺ (or HO-CH₂-CH₂-CH(CH₃)-CH₂-COO⁻ Na⁺) | HO-CH₂-CH₂-CH₂-COO⁻ Na⁺ |
| Key Structural Difference | Additional -CH₂- group (Homologation) or β-ethyl substituent | Reference four-carbon chain |
| Lipophilicity | Higher (Longer alkyl chain) | Lower |
| GABAB Receptor Affinity | Lower | High (Main mediator of depressant effects) |
| Putative GHB Receptor Affinity | Lower | High |
| Relative In Vivo Potency (Animal Models) | ~4-5 times lower than GHB | Reference (High) |
| Primary Metabolic Fate | Beta-oxidation pathways | Succinic semialdehyde → Krebs cycle / GABA shunt |
The patent landscape surrounding GHV (sodium salt) is less extensive than that of its predecessor GHB, but reveals strategic efforts focused on formulation science, prodrug utilization, and circumvention strategies in response to GHB's regulatory status (Schedule I/III in the US). Key themes include:
Table 3: Representative Patent Themes Relevant to GHV (Sodium Salt) Development
| Patent/Application | Primary Focus | Relevance to GHV (Sodium Salt) |
|---|---|---|
| US11077079B1 | GHB/analog resinates for controlled release | Directly applicable technology for GHV controlled delivery |
| US11602513 | Modified release GHB formulations (multiparticulate systems) | Formulation strategies adaptable to GHV |
| US20240182401A1 | Process for mixed oxybate salts (Ca, Mg, K, Na GHB) | Methodology applicable to GHV salt mixtures |
| US10925844B2 | GHB formulations with improved fed-state PK | Techniques for oral solution formulation (taste, suspension) |
| Research on GVL/GHV [5] | Synthesis, in vivo effects, ADMET prediction of GVL (GHV prodrug) | Provides foundational pharmacological & toxicological data |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6